molecular formula C19H24N2O4 B2433368 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2321332-89-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No.: B2433368
CAS No.: 2321332-89-0
M. Wt: 344.411
InChI Key: UNQQMSXKEJJFGX-HWKANZROSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is utilized in the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which have closely related ring systems to certain benzodiazepines with a wide range of biological activities (Shaabani et al., 2009).
  • Benzodiazepine derivatives synthesized from similar compounds have shown therapeutic applications as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists (Shaabani et al., 2009).

Pharmacological Applications

  • Novel derivatives of benzodiazepines, synthesized from related compounds, have been screened for antimicrobial, analgesic, and anti-inflammatory activities, showing a range of potential therapeutic uses (Bhat et al., 2014).
  • Some analogues of the compound, particularly those with benzodiazepine structures, have been studied for anti-tubercular activity against Mycobacterium tuberculosis, indicating their potential in treating infectious diseases (Naidu et al., 2016).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-19(5-3-15-2-4-17-18(12-15)25-14-24-17)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,12,16H,1,6-11,13-14H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQQMSXKEJJFGX-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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